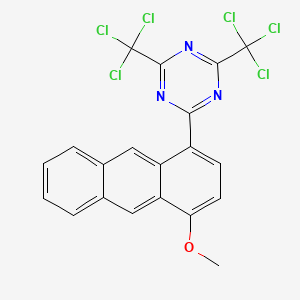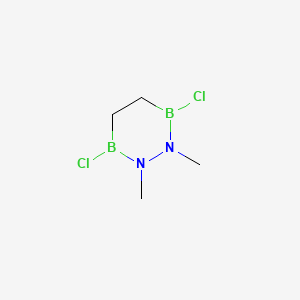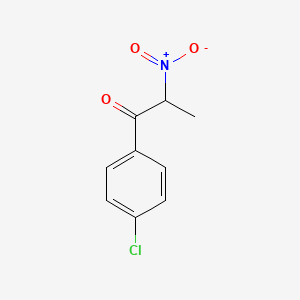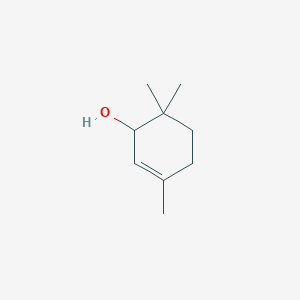![molecular formula C15H15NO5S B14452743 1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene CAS No. 77189-95-8](/img/structure/B14452743.png)
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with three methoxy groups and a sulfanyl group attached to a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethoxybenzene and 4-nitrothiophenol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts: A base such as potassium carbonate or sodium hydride is used to deprotonate the thiophenol, making it more nucleophilic.
Reaction: The deprotonated thiophenol attacks the benzene ring of 1,3,5-trimethoxybenzene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: To ensure consistent production and quality.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1,3,5-Trimethoxy-2-[(4-aminophenyl)sulfanyl]benzene.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form strong bonds with metal ions or other nucleophiles. These interactions can modulate various biochemical pathways, making the compound useful in research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the nitrophenyl and sulfanyl groups, making it less reactive in certain types of reactions.
1,3,5-Tris(4-nitrophenyl)benzene: Contains three nitrophenyl groups, making it more reactive but also more complex to synthesize.
1,3,5-Trimethoxy-2-nitrobenzene:
Uniqueness
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene is unique due to the combination of methoxy, nitrophenyl, and sulfanyl groups. This combination provides a unique set of chemical properties, making it valuable for specific research applications that require these functionalities.
Eigenschaften
CAS-Nummer |
77189-95-8 |
|---|---|
Molekularformel |
C15H15NO5S |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
1,3,5-trimethoxy-2-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C15H15NO5S/c1-19-11-8-13(20-2)15(14(9-11)21-3)22-12-6-4-10(5-7-12)16(17)18/h4-9H,1-3H3 |
InChI-Schlüssel |
DJAVUFHNACQVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)SC2=CC=C(C=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)



![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)



![3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14452708.png)
